molecular formula C15H24N2O2 B4851353 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile

3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile

Cat. No. B4851353
M. Wt: 264.36 g/mol
InChI Key: LTOARGAOWBCXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as DIBOM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. The inhibition of FAAH by DIBOM results in increased levels of endocannabinoids, which have been shown to have a variety of physiological and biochemical effects.

Mechanism of Action

The mechanism of action of 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile involves the inhibition of FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids produced by this compound have been shown to have a variety of biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, mood regulation, and appetite control. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile in lab experiments is its potency as an FAAH inhibitor. This allows researchers to study the effects of endocannabinoids on various physiological processes at a much higher level than would be possible without the use of an inhibitor. However, one limitation of using this compound is its specificity for FAAH. While it is a potent inhibitor of FAAH, it does not affect other enzymes involved in the metabolism of endocannabinoids.

Future Directions

There are many potential future directions for research involving 3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile. One area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of increased endocannabinoid levels produced by this compound. Finally, the development of more specific FAAH inhibitors may lead to the discovery of new therapeutic targets for the treatment of a variety of diseases.

Scientific Research Applications

3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has been used extensively in scientific research as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can be used to study the effects of these molecules on various physiological processes.

properties

IUPAC Name

3-(3-ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-3-15(4-2,19-12-6-8-16)7-5-9-17-10-13-18-14-11-17/h3-4,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOARGAOWBCXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#CCN1CCOCC1)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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